molecular formula C22H22FN5O2 B2596604 N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2415490-02-5

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2596604
CAS No.: 2415490-02-5
M. Wt: 407.449
InChI Key: LLLXBXYVXICMKO-UHFFFAOYSA-N
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Description

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a fluorophenyl group, and a pyrrolidinone moiety, making it a subject of study for its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process often begins with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The subsequent steps involve the introduction of the fluorophenyl group and the pyrrolidinone moiety through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activities, including potential antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and fluorophenyl-containing molecules. Examples are:

  • 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-benzyl-5-oxopyrrolidin-3-yl derivatives

Uniqueness

What sets N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-15-21(25-26-28(15)19-9-5-8-18(23)11-19)22(30)24-12-17-10-20(29)27(14-17)13-16-6-3-2-4-7-16/h2-9,11,17H,10,12-14H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLXBXYVXICMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NCC3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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